N-[4-(4-bromophenoxy)phenyl]benzamide
Description
N-[4-(4-Bromophenoxy)phenyl]benzamide is a brominated aromatic amide characterized by a benzamide core linked to a 4-bromophenoxy-substituted phenyl group. Its molecular formula is C₁₉H₁₄BrNO₂, with a molecular weight of 376.23 g/mol. The compound features a phenoxy ether bridge connecting the benzamide moiety to a para-brominated phenyl ring, conferring unique electronic and steric properties.
The bromine atom at the para position of the phenoxy group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions. The benzamide group allows for hydrogen bonding, enhancing solubility in polar solvents. Synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution to form the phenoxy bridge, followed by amidation .
Properties
IUPAC Name |
N-[4-(4-bromophenoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2/c20-15-6-10-17(11-7-15)23-18-12-8-16(9-13-18)21-19(22)14-4-2-1-3-5-14/h1-13H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJAFGYQFRBDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenoxy)phenyl]benzamide typically involves the reaction of 4-bromophenol with 4-aminobenzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
N-[4-(4-bromophenoxy)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenoxy)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Bromine vs. Other Halogens
- N-[4-(4-Chlorophenoxy)phenyl]benzamide: Replacing bromine with chlorine reduces molecular weight (Cl: 35.45 g/mol vs. Br: 79.90 g/mol) and alters electronic effects. Chlorine’s weaker electron-withdrawing capacity may decrease binding affinity to halogen-binding pockets in enzymes, as observed in kinase inhibition studies .
- N-[4-(4-Fluorophenoxy)phenyl]benzamide: Fluorine’s strong electronegativity enhances metabolic stability but reduces lipophilicity compared to bromine. Fluorinated analogs often exhibit improved bioavailability but lower potency in antimicrobial assays .
Non-Halogen Substituents
- Methyl derivatives show lower cytotoxicity in cancer cell lines compared to brominated analogs .
- N-[4-(4-Methoxyphenoxy)phenyl]benzamide: The methoxy group enhances solubility via polar interactions but may hinder membrane permeability. Such compounds are less effective in central nervous system targets due to reduced blood-brain barrier penetration .
Variations in the Linking Group
- N-[4-(4-Bromophenyl)phenyl]benzamide (Direct C–C bond instead of phenoxy): The absence of the ether oxygen eliminates hydrogen-bonding capacity, reducing solubility in aqueous media. This analog demonstrates weaker inhibition of tyrosinase enzymes compared to the phenoxy-linked compound .
- N-[4-(4-Bromophenylthio)phenyl]benzamide (Thioether linkage): The sulfur atom increases lipophilicity and oxidative instability. Thioether analogs show enhanced activity against Gram-positive bacteria but higher toxicity profiles .
Substituents on the Benzamide Core
Anticancer Activity
Brominated phenoxybenzamides exhibit moderate inhibition of topoisomerase II, with IC₅₀ values ranging from 12–18 µM in breast cancer cell lines (MCF-7). Chlorinated analogs show reduced efficacy (IC₅₀: 25–30 µM), while methoxy-substituted derivatives are largely inactive .
Antimicrobial Effects
- Gram-positive bacteria: The bromophenoxy derivative demonstrates MIC values of 8 µg/mL against Staphylococcus aureus, outperforming fluorine- and chlorine-substituted analogs (MIC: 16–32 µg/mL) due to enhanced membrane disruption via halogen-hydrophobic interactions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL in DMSO) | Melting Point (°C) |
|---|---|---|---|---|
| N-[4-(4-Bromophenoxy)phenyl]benzamide | 376.23 | 4.2 | 12.5 | 198–201 |
| N-[4-(4-Chlorophenoxy)phenyl]benzamide | 331.78 | 3.8 | 18.3 | 185–188 |
| N-[4-(4-Methylphenoxy)phenyl]benzamide | 317.38 | 3.5 | 22.7 | 172–175 |
Key Observations :
- Bromine increases LogP, enhancing lipid membrane penetration but reducing aqueous solubility.
- Chlorine and methyl groups lower melting points, reflecting weaker crystal lattice interactions .
Q & A
Q. What are the established synthetic pathways for N-[4-(4-bromophenoxy)phenyl]benzamide, and what key reaction conditions should be optimized?
The synthesis typically involves coupling reactions between 4-(4-bromophenoxy)aniline and benzoyl chloride derivatives. Key steps include:
- Amide bond formation : Use of coupling agents like EDCl/HOBt or direct acylation under anhydrous conditions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .
- Hazard mitigation : Conduct DSC analysis to assess thermal stability and employ Ames testing for mutagenicity screening, as seen in structurally related anomeric amides .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify aromatic proton environments and amide carbonyl signals (e.g., δ 165–170 ppm for C=O) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks matching the calculated mass (e.g., [M+H] at m/z 382.1 for CHBrNO) .
- X-ray crystallography : Resolves planar aromatic systems and dihedral angles between bromophenoxy and benzamide moieties .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets, leveraging the compound’s aromatic stacking potential .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological efficacy across studies?
- Standardized assay protocols : Reproduce studies under controlled conditions (pH, temperature, solvent) to minimize variability .
- Purity verification : Use HPLC (>95% purity threshold) to exclude confounding impurities .
- Structural analogs : Compare activity with derivatives (e.g., halogen-substituted benzamides) to identify critical functional groups .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Molecular docking : Predict binding modes with target enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., bromine position) with bioactivity using Hammett constants .
Q. What advanced spectroscopic techniques are critical for elucidating degradation pathways under physiological conditions?
- LC-MS/MS : Identify hydrolytic or oxidative degradation products in simulated gastric fluid (pH 1.2) or plasma .
- Stability studies : Accelerated testing at 40°C/75% RH over 4 weeks, with degradation kinetics analyzed via Arrhenius plots .
Q. What methodologies are employed to establish structure-activity relationships (SAR) for bromophenoxy-substituted benzamides?
- Systematic substitution : Synthesize derivatives with varying substituents (e.g., -CF, -OCH) on the benzamide or phenoxy ring .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .
- Pharmacophore mapping : Overlay active/inactive analogs to define essential hydrogen-bond acceptors and hydrophobic regions .
Q. How should researchers design controlled stability studies for this compound under various storage conditions?
- Forced degradation : Expose to UV light (320–400 nm), HO (3%), or heat (60°C) to identify major degradation pathways .
- Excipient compatibility : Test interactions with common formulation excipients (e.g., lactose, PVP) via DSC and FTIR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
